molecular formula C19H22N2OS B5702392 4-tert-butyl-N-{[methyl(phenyl)amino]carbonothioyl}benzamide

4-tert-butyl-N-{[methyl(phenyl)amino]carbonothioyl}benzamide

Cat. No. B5702392
M. Wt: 326.5 g/mol
InChI Key: LNTOHJUGFTWPBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-{[methyl(phenyl)amino]carbonothioyl}benzamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as MPTB and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of MPTB is not fully understood. It is believed that MPTB inhibits the growth of cancer cells by interfering with the function of tubulin, a protein that is essential for cell division. MPTB binds to tubulin and disrupts its function, leading to the inhibition of cell division and ultimately cell death.
Biochemical and Physiological Effects
MPTB has been shown to have minimal toxicity in vitro and in vivo. It does not appear to have any significant effects on normal cells or tissues. MPTB has been shown to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using MPTB in lab experiments is its relatively low toxicity. This allows for higher concentrations to be used without the risk of damaging normal cells or tissues. However, one limitation of using MPTB is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on MPTB. One area of interest is the development of MPTB derivatives that have improved solubility in aqueous solutions. Another area of interest is the development of MPTB-based diagnostic tools for cancer detection. Additionally, further research is needed to fully understand the mechanism of action of MPTB and its potential applications in cancer therapy.

Synthesis Methods

The synthesis of MPTB involves the reaction of 4-tert-butylbenzoyl chloride with N-methyl-N-phenylthiourea in the presence of a base. The resulting product is then treated with methylamine to form MPTB. The synthesis of MPTB is relatively straightforward and can be accomplished with high yields.

Scientific Research Applications

MPTB has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. MPTB has also been studied for its potential use as a diagnostic tool for cancer. It has been shown to selectively bind to cancer cells and can be used to detect the presence of cancer cells in tissue samples.

properties

IUPAC Name

4-tert-butyl-N-[methyl(phenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS/c1-19(2,3)15-12-10-14(11-13-15)17(22)20-18(23)21(4)16-8-6-5-7-9-16/h5-13H,1-4H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTOHJUGFTWPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)N(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-[methyl(phenyl)carbamothioyl]benzamide

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